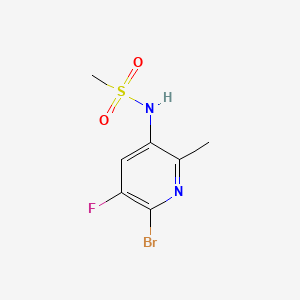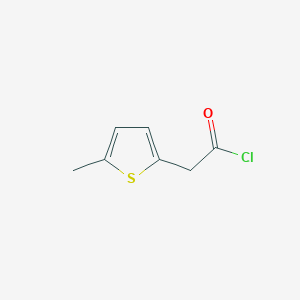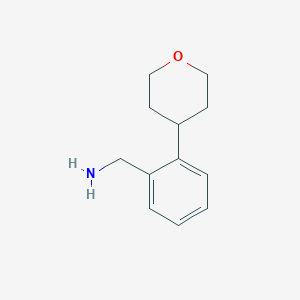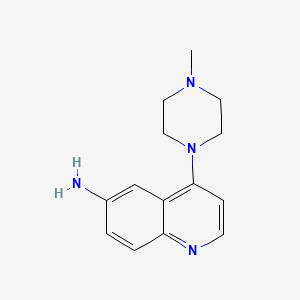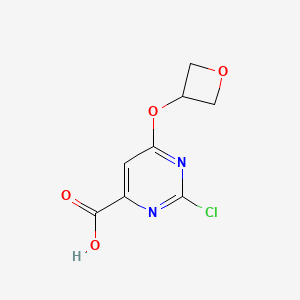
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol This compound features a pyrimidine ring substituted with a chloro group at the 2-position, an oxetane ring at the 6-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Oxetane Ring: The oxetane ring can be introduced via a nucleophilic substitution reaction, where an oxetane derivative reacts with the chloro-substituted pyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxetane ring and the carboxylic acid group.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxetane-containing compounds, and carboxylic acid derivatives.
科学研究应用
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of new materials and chemicals with specific properties, such as polymers and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Chloro-4-(oxetan-3-yloxy)pyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns.
2-Chloro-6-(oxetan-3-yloxy)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C8H7ClN2O4 |
|---|---|
分子量 |
230.60 g/mol |
IUPAC 名称 |
2-chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O4/c9-8-10-5(7(12)13)1-6(11-8)15-4-2-14-3-4/h1,4H,2-3H2,(H,12,13) |
InChI 键 |
ITNCIOCQNWPHDL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)OC2=NC(=NC(=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


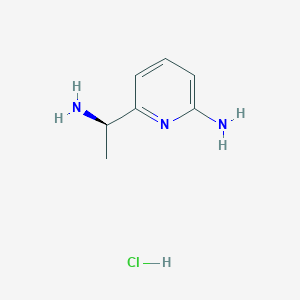
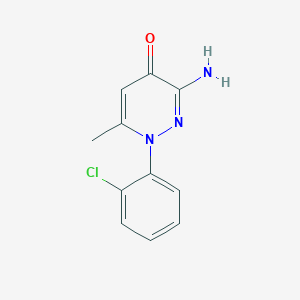
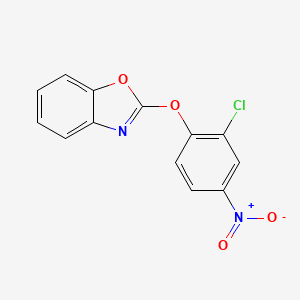
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
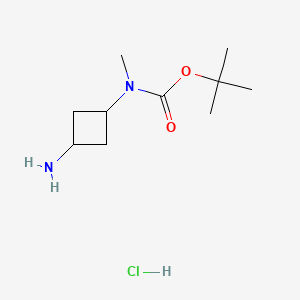
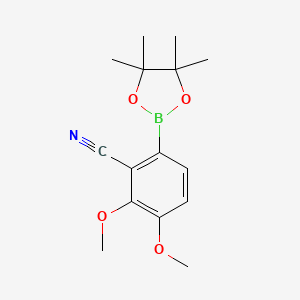
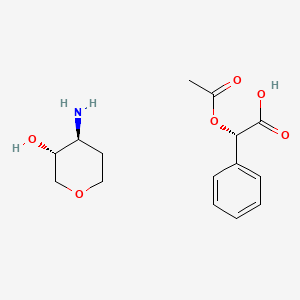

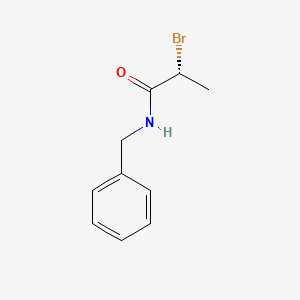
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
